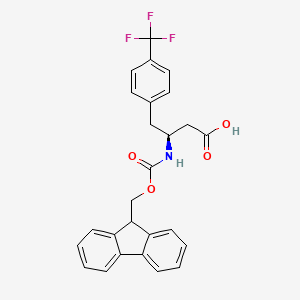

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CAS: 270065-81-1) is an Fmoc-protected amino acid derivative with the molecular formula C₂₆H₂₂F₃NO₄ and a molecular weight of 469.45 g/mol . It features a trifluoromethylphenyl substituent at the 4-position and an Fmoc group (9-fluorenylmethoxycarbonyl) protecting the amine at the 3-position. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and its photolytic cleavage properties . The trifluoromethyl group enhances hydrophobicity and metabolic stability, making it valuable in medicinal chemistry for targeting hydrophobic protein pockets .

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3NO4/c27-26(28,29)17-11-9-16(10-12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOASNXTOYNEHC-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375857 | |

| Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-81-1 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid typically involves:

- Protection of the amino group using the Fmoc reagent.

- Coupling reactions to introduce the trifluoromethyl-substituted phenyl moiety.

- Purification steps to ensure high purity (>95%).

Step-by-Step Synthesis

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Protection of amino group | Fmoc-Cl, base (e.g., NaHCO₃ or DIPEA), solvent (e.g., dichloromethane or DMF) |

| 2 | Introduction of trifluoromethyl group | Trifluoromethylbenzaldehyde, Grignard reagent or organolithium compound |

| 3 | Formation of butanoic acid backbone | Alkylation reaction using malonic ester derivatives followed by hydrolysis and decarboxylation |

| 4 | Purification | Column chromatography or recrystallization techniques using solvents like ethyl acetate or methanol |

Detailed Research Findings

Protection Chemistry

The Fmoc protecting group is introduced via reaction with Fmoc-Cl in the presence of a base like DIPEA. This step ensures selective protection of the amino functionality, preventing undesired side reactions during subsequent steps.

Coupling Reaction

The trifluoromethyl-substituted phenyl group is typically incorporated through electrophilic aromatic substitution or nucleophilic addition reactions, leveraging its electron-withdrawing properties to enhance reactivity.

Backbone Formation

The butanoic acid backbone is synthesized using malonic ester derivatives, which undergo alkylation followed by hydrolysis and decarboxylation to yield the desired structure.

Purification Techniques

Purity is critical for synthetic applications; column chromatography using silica gel and solvents like ethyl acetate is commonly employed to achieve >95% purity.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H22F3NO4 |

| Molecular Weight | 469.46 g/mol |

| Purity | ≥95% |

| Melting Point | ~150°C |

| Solubility | Soluble in DMSO, DMF |

| Optical Rotation | Specific to (S)-isomer |

Applications in Synthesis

This compound is primarily used as a building block in peptide synthesis:

- Fmoc Deprotection : Enables selective removal under mild conditions (e.g., piperidine in DMF).

- Coupling Reactions : Facilitates formation of peptide bonds via carbodiimide-mediated coupling (e.g., DCC or EDC).

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protected amino acid derivative.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.

Industry: Used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites within the molecule. The trifluoromethyl group can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are influenced by its stereochemistry , substituents , and functional groups . Below is a comparative analysis with key analogs:

Structural and Functional Differences

Bioactivity and Target Interactions

- Trifluoromethyl vs. tert-Butyl: The trifluoromethyl group’s electron-withdrawing nature enhances binding to enzymes like kinases or proteases with hydrophobic active sites, whereas tert-butyl analogs may favor non-polar interactions in less electronegative environments .

- Bromo Substituent : The bromo analog () could act as a covalent inhibitor, forming bonds with cysteine residues in targets like BTK or MMP-9 .

- Hydroxyl Group : The 4-hydroxyphenyl variant () may exhibit improved solubility but reduced blood-brain barrier penetration compared to the target compound .

Physicochemical Properties

- Solubility : The trifluoromethyl group reduces aqueous solubility compared to hydroxyl or methyl analogs. For instance, the logP of the target compound is estimated to be ~4.2 , whereas the 4-hydroxyphenyl analog has a logP of ~3.5 .

- Metabolic Stability : The CF₃ group resists oxidative metabolism, extending half-life compared to methyl or tert-butyl analogs, which are more susceptible to CYP450-mediated degradation .

Research Implications

- Drug Design : The trifluoromethyl group’s balance of hydrophobicity and stability makes it preferable for CNS-targeting drugs , while hydroxylated analogs may suit peripheral targets requiring solubility .

- Computational Screening : Tools like SwissSimilarity and Tanimoto/Dice metrics () can prioritize analogs with optimal bioactivity profiles. For example, the target compound’s similarity score to bromo analogs may predict shared target interactions .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Fluorenylmethoxycarbonyl (Fmoc) Group : This protective group is commonly used in peptide synthesis, providing stability and enhancing the compound's reactivity.

- Trifluoromethyl Group : The presence of trifluoromethyl enhances the compound's biological activity due to the electron-withdrawing effects of fluorine atoms, which can influence molecular interactions.

The molecular formula is , with a molecular weight of approximately 357.34 g/mol.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its mechanism of action is thought to involve interactions with specific molecular targets that modulate enzyme and receptor activities, leading to cancer cell growth inhibition.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which may be linked to its ability to inhibit certain pro-inflammatory pathways.

- Enzyme Inhibition : The structure suggests potential interactions with enzymes involved in metabolic pathways, possibly leading to therapeutic applications in metabolic disorders or cancer.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

- Formation of the Fmoc group : Protecting the amino group to prevent unwanted reactions during synthesis.

- Coupling reactions : Attaching the trifluoromethyl phenyl group through amide bond formation.

- Purification : Techniques such as chromatography are employed to ensure high purity of the final product.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Findings |

|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation in vitro; specific IC50 values pending further study. |

| Anti-inflammatory Activity | Reduction in cytokine production in cell culture models; further validation required. |

| Enzyme Interaction | Potential inhibition of key metabolic enzymes; detailed kinetic studies are ongoing. |

Q & A

Q. What are the critical safety considerations when handling (S)-3-...acid in laboratory settings?

The compound exhibits acute oral, dermal, and inhalation toxicity (GHS Category 4) and may cause skin/eye irritation (H315, H319) . Key precautions include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, safety goggles, and respiratory protection if dust/aerosols form .

- Ventilation: Use fume hoods to minimize inhalation exposure .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .

- Spill Management: Avoid dust generation; collect spills in sealed containers .

Q. How should this compound be stored to maintain stability?

Q. What purification methods are effective post-synthesis?

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for high-purity isolation .

- Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane) based on solubility profiles .

- Flash Chromatography: Employ silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) for intermediate purification .

Advanced Research Questions

Q. What strategies optimize the multi-step synthesis of this compound?

- Protection/Deprotection: Use Fmoc as a temporary amino-protecting group, removed via 20% piperidine in DMF .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., peptide coupling from 24h to 1h) while maintaining yields >85% .

- Coupling Reagents: HATU or DIC/HOBt systems improve efficiency in amide bond formation (yields ~90%) .

Q. How do structural modifications (e.g., trifluoromethyl vs. nitro groups) influence biological activity?

- Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability and target binding affinity via hydrophobic interactions .

- Comparative Studies: Analogs with 4-nitrophenyl substituents show 2–3× higher anti-inflammatory activity (IC₅₀ = 12 µM) compared to trifluoromethyl derivatives (IC₅₀ = 28 µM) .

- Steric Effects: Bulky substituents (e.g., tert-butyl) may reduce solubility but improve selectivity for enzyme active sites .

Q. What analytical techniques confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆) identifies key signals: Fmoc aromatic protons (δ 7.3–7.8 ppm), CF₃ group (δ 120–125 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (calc. 499.45 g/mol, observed [M+H]⁺ = 500.2) .

- HPLC Purity: ≥95% purity achieved using a 20-minute gradient (retention time ~12.5 min) .

Q. How can researchers resolve contradictions in reported toxicity data?

- Dose-Dependent Effects: Acute oral toxicity (LD₅₀ = 500 mg/kg in rodents) may vary with purity .

- In Silico Predictions: Use tools like OECD QSAR Toolbox to model ecotoxicological endpoints (e.g., LC₅₀ for fish) when experimental data is absent .

- Batch-Specific Testing: Conduct Ames tests and micronucleus assays for genotoxicity profiling .

Q. What methodologies assess interactions with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD = 0.8–2.3 µM) to kinases or proteases .

- Molecular Docking: Simulate binding poses with AutoDock Vina; validate via site-directed mutagenesis .

- Enzyme Inhibition Assays: IC₅₀ values determined via fluorogenic substrates (e.g., caspase-3 inhibition at 15 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.